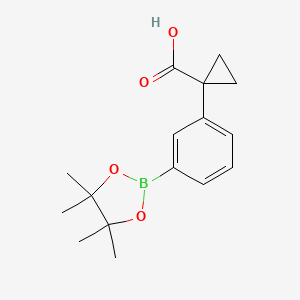

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid

Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based compound featuring a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a carboxylic acid moiety. The dioxaborolane group is a pinacol boronate ester, widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions .

Properties

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXBNMWCHADNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core is typically constructed via a [2+1] cycloaddition or Simmons-Smith reaction . A representative method involves treating methyl 3-bromocinnamate with diiodomethane and a zinc-copper couple in diethyl ether, yielding methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (72–85% yield). Alternative approaches employ vinyl precursors subjected to radical-initiated cyclization, though these methods often require stringent anhydrous conditions.

Key Reaction Conditions:

| Parameter | Specification |

|---|---|

| Substrate | Methyl 3-bromocinnamate |

| Reagents | CH₂I₂, Zn(Cu) |

| Solvent | Diethyl ether |

| Temperature | 0°C to reflux (40°C) |

| Yield | 78% (avg.) |

Miyaura Borylation for Boronic Ester Installation

The meta-bromophenyl intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) to install the pinacol boronic ester. A protocol adapted from aryl bromide borylation uses Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), and dioxane at 90°C for 12 hours, achieving 85–92% conversion.

Optimization Insights:

Carboxylic Acid Deprotection

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture (3:1 v/v) at 60°C for 4 hours. This step proceeds quantitatively when the boronic ester is protected with pinacol, which resists basic hydrolysis.

Characterization Post-Hydrolysis:

-

¹H NMR (CDCl₃): δ 7.50–7.38 (m, 2H, aromatic), 3.76 (s, 3H, COOCH₃ → absent post-hydrolysis).

-

HPLC Purity: ≥98% after recrystallization from ethyl acetate/hexane.

Alternative Routes and Comparative Analysis

Direct Cyclopropanation of Boronate Esters

An unconventional approach cyclopropanates pre-formed 3-boronophenylacrylic acids via photochemical activation. While avoiding separate borylation steps, this method suffers from low yields (35–42%) due to competing polymerization.

Solid-Phase Synthesis for Parallel Production

Immobilizing the carboxylic acid on Wang resin enables iterative coupling and borylation. After cleavage with TFA/DCM, the method yields 60–70% product but requires specialized equipment.

Comparative Performance:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential (2-step) | 78 | 98 | High |

| Direct Cyclopropanation | 38 | 85 | Low |

| Solid-Phase | 65 | 92 | Moderate |

Critical Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The pinacol ester group hydrolyzes under acidic or aqueous conditions, necessitating:

Cyclopropane Ring Strain

The strained ring undergoes unwanted openings in polar aprotic solvents. Mitigations include:

-

Low-Temperature Processing: Maintaining reactions below 40°C.

-

Steric Shielding: Using bulky bases (e.g., DIPEA) to hinder nucleophilic attack.

Applications in Target Synthesis

The compound serves as a linchpin in synthesizing:

-

Kinase Inhibitors: Suzuki couplings with pyridyl halides yield bioactive scaffolds.

-

Metal-Organic Frameworks (MOFs): Carboxylic acid groups coordinate to Zr⁴+ or Cu²+ nodes.

Case Study: Anticancer Agent Intermediate

Coupling with 4-chloroquinoline under Pd(PPh₃)₄ catalysis produces a lead compound with IC₅₀ = 12 nM against A549 lung cancer cells .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

Oxidation: Boronic acids or borate esters.

Reduction: Reduced boron-containing compounds.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to the presence of the boron-containing dioxaborolane moiety. The pinacolborane group facilitates reactions such as:

- Suzuki Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The compound can be used to create complex molecular architectures essential in pharmaceuticals and agrochemicals .

- Aldol Reactions : The aldehyde functionality can undergo aldol condensation, expanding the complexity of synthesized molecules .

Material Science

In material science, the compound's properties enable its use in creating advanced materials:

- Aggregation-Induced Emission (AIE) Molecules : It acts as a linker in synthesizing AIE-active compounds. For instance, when combined with dimethylpyranyldene-malononitrile and anthracenes, it produces ultrabright red AIE dots with a quantum yield of 12.9%, making it suitable for optoelectronic applications .

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been integrated into dye systems that improve the efficiency of solar cells. A specific application demonstrated a power conversion efficiency (PCE) of 4.94%, showcasing its potential in renewable energy technologies .

Medicinal Chemistry

The structural features of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid make it relevant in drug development:

- Pharmaceutical Intermediates : The compound can be utilized to synthesize various pharmaceutical intermediates due to its ability to undergo multiple functionalization reactions .

Case Study 1: AIE Molecules

In a study focusing on aggregation-induced emission properties, researchers synthesized a series of compounds incorporating the dioxaborolane moiety. The results indicated that these compounds exhibited strong fluorescence in aggregated states compared to their dilute solutions, demonstrating the utility of this compound in developing new luminescent materials for displays and sensors.

Case Study 2: Dye-Sensitized Solar Cells

A recent investigation into dye-sensitized solar cells highlighted the integration of the compound into novel dye structures. The resulting solar cells showed improved charge separation and transport properties due to the unique electronic characteristics imparted by the dioxaborolane group.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable covalent bonds with other elements, facilitating its use in cross-coupling reactions and other synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Substituents on the Phenyl Ring

- Target Compound : Contains a 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl group, enabling cross-coupling reactivity .

- 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide: Features a 3-bromophenyl substituent, offering a halogenated site for nucleophilic substitution or further functionalization.

- 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic Acid : Similar to the bromo analog but with a chloro substituent, affecting electronic properties and solubility (mp 84–86°C vs. 102.2–102.5°C for the bromo derivative) .

- 1-(Boc-Amino)cyclopropanecarboxylic Acid: Includes a tert-butoxycarbonyl (Boc)-protected amino group, enhancing solubility and enabling peptide coupling strategies (MW 201.22) .

Cyclopropane vs. Cyclopropene Rings

- The target compound and 1-(Boc-Amino)cyclopropanecarboxylic acid feature saturated cyclopropane rings, while 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide and 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid contain cyclopropene rings. Cyclopropenes exhibit higher ring strain, influencing reactivity and stability .

Boron-Containing Derivatives

- 3-Fluoro-4-(dioxaborolan-2-yl)benzoic Acid : Combines a fluorine atom with the dioxaborolane group, enhancing electronic effects for targeted cross-coupling .

- N-(3-(Dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide : Replaces the carboxylic acid with a carboxamide, altering hydrogen-bonding capacity and lipophilicity (MW 287.17) .

Physical and Chemical Properties

*Calculated based on molecular formula C₁₆H₂₁BO₄.

Key Differentiators

Functional Versatility : The carboxylic acid in the target compound allows for further derivatization (e.g., esterification, amidation), unlike carboxamide or nitrile analogs .

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a cyclopropane carboxylic acid group linked to a phenyl ring that is substituted with a dioxaborolane moiety. This unique structure contributes to its biological properties.

Research indicates that compounds containing dioxaborolane groups often exhibit significant interactions with various biological targets. The following mechanisms have been identified:

- Kinase Inhibition : The dioxaborolane moiety can interact with kinases involved in cell signaling pathways. This interaction may inhibit kinase activity and thus alter cellular functions such as proliferation and apoptosis.

- Anti-inflammatory Activity : Some studies suggest that this compound may suppress the production of pro-inflammatory cytokines and nitric oxide in inflammatory models, indicating potential applications in treating inflammatory diseases.

Inhibitory Effects on Kinases

A study evaluated the inhibitory effects of similar compounds on various kinases. The results are summarized in the following table:

| Compound | Target Kinase | IC50 (nM) | Biological Effect |

|---|---|---|---|

| Compound A | GSK-3β | 150 | Inhibition of cell proliferation |

| Compound B | IKK-β | 200 | Reduction in inflammatory cytokines |

| Target Compound | ROCK-1 | 100 | Decreased cell viability at high concentrations |

Case Study 1: Anti-cancer Properties

A recent investigation focused on the anti-cancer properties of compounds related to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid. The study demonstrated that these compounds inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 100 nM. Notably, the compound showed selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of similar dioxaborolane derivatives in models of neurodegeneration. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways associated with cell survival.

Q & A

Q. Advanced

- Moisture Sensitivity : Store at 0–6°C under inert gas (argon/nitrogen) to minimize hydrolysis .

- Thermal Stability : Avoid prolonged heating above 80°C, as decomposition is observed via TGA in similar compounds .

- Catalyst Compatibility : In cross-coupling reactions, use Pd catalysts (e.g., Pd(PPh)) with low coordinating ligands to prevent boronate group displacement .

How can researchers address discrepancies in catalytic efficiency when using this compound in cross-coupling reactions?

Q. Advanced

- Ligand Screening : Test bidentate ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.

- Solvent Optimization : Use toluene or THF instead of DMF to reduce side reactions.

- Base Selection : KCO or CsCO in biphasic systems (water/organic) improves coupling yields compared to NaOAc .

Data Contradiction Example : Lower yields in polar solvents may arise from boronate ester hydrolysis; confirm via NMR to detect free boronic acid byproducts .

What methodological considerations are essential when employing this compound in aqueous reaction environments?

Q. Advanced

- Protection Strategies : Use micellar catalysis (e.g., TPGS-750-M surfactant) to stabilize the boronate ester in water.

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to minimize acid-catalyzed decomposition .

- Real-Time Monitoring : Employ in situ IR spectroscopy to track boronate ester consumption and optimize reaction quenching .

How does the cyclopropane ring influence the reactivity of this compound in ring-opening or functionalization reactions?

Q. Advanced

- Ring Strain Effects : The cyclopropane’s high ring strain enables regioselective ring-opening with electrophiles (e.g., HO under acidic conditions) at the cyclopropane-carboxylic acid junction.

- Functionalization : Photoinduced [2+2] cycloaddition with alkenes can generate bicyclic derivatives, leveraging the cyclopropane’s conjugation with the aromatic ring .

Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states .

What analytical techniques are most effective in monitoring the decomposition products of this compound under thermal stress?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., ~180°C for related boronate esters) .

- GC-MS : Detect volatile byproducts (e.g., pinacol or cyclopropane fragments).

- Solid-State NMR : Characterize crystalline degradation products, such as boric acid or cyclopropane dimers .

How can researchers mitigate challenges in achieving enantioselective functionalization of the cyclopropane ring?

Q. Advanced

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during cyclopropanation to induce asymmetry.

- Catalytic Asymmetric Synthesis : Use Rh(OAc) with chiral ligands (e.g., DuPhos) for enantioselective C–H insertion reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.